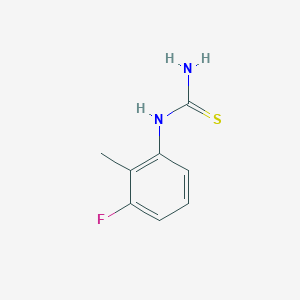

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” is a sulfur-containing compound. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” is C7H8O2S2 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

The molecular weight of “3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” is 188.3 . It is a solid substance .Wirkmechanismus

While the specific mechanism of action for “3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” is not mentioned in the retrieved papers, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety information for “3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves the introduction of a carboxylic acid group onto a thiophene ring that has a methyl and a methylsulfanyl group attached to it. This can be achieved through a series of reactions that involve the functionalization of the thiophene ring, followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "3-methylthiophene", "methylsulfanyl chloride", "sodium hydroxide", "carbon dioxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methanol", "chloroacetic acid" ], "Reaction": [ "3-methylthiophene is reacted with methylsulfanyl chloride in the presence of sodium hydroxide to form 3-methyl-5-(methylsulfanyl)thiophene.", "The resulting compound is then treated with carbon dioxide in the presence of a catalyst to form 3-methyl-5-(methylsulfonyl)thiophene.", "The sulfone group is then reduced to a sulfide group using a reducing agent such as sodium borohydride.", "The resulting compound is then acetylated using acetic anhydride and sulfuric acid to form the corresponding acetate.", "The acetate is then hydrolyzed using sodium bicarbonate to form the carboxylic acid group.", "Finally, the carboxylic acid group is activated using chloroacetic acid to form the desired product, 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid." ] } | |

CAS-Nummer |

663194-95-4 |

Produktname |

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |

Molekularformel |

C7H8O2S2 |

Molekulargewicht |

188.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.